molecular formula C7H13ClN2O B2452910 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride CAS No. 1439902-64-3

1,7-Diazaspiro[4.4]nonan-2-one hydrochloride

Cat. No. B2452910
M. Wt: 176.64
InChI Key: ZUXBAIMWVVFPJZ-UHFFFAOYSA-N
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Description

“1,7-Diazaspiro[4.4]nonan-2-one hydrochloride” is a chemical compound . It is a solid substance . The IUPAC name for this compound is 1,7-diazaspiro[4.4]nonan-6-one hydrochloride . The InChI code for this compound is 1S/C7H12N2O.ClH/c10-6-7(3-5-8-6)2-1-4-9-7;/h9H,1-5H2,(H,8,10);1H .


Molecular Structure Analysis

The molecular weight of “1,7-Diazaspiro[4.4]nonan-2-one hydrochloride” is 176.65 . The InChI key for this compound is JSJBFUIXXKBVPA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1,7-Diazaspiro[4.4]nonan-2-one hydrochloride” is a solid substance . . The storage temperature for this compound varies, with some sources recommending room temperature and others recommending refrigeration .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Methods : A modified method for synthesizing Diazaspiro[4.4] nonane, which is structurally similar to 1,7-Diazaspiro[4.4]nonan-2-one, was developed for higher efficiency and yield, using malononitrile as the starting material (Ji Zhiqin, 2004).

  • Chemical Structure Analysis : Investigations into the structural characteristics of Diazaspiro compounds, including studies on their molecular mechanics and energy minimization techniques, have been reported (A. Farag et al., 2008).

Biological and Pharmacological Studies

  • Lack of Cholinergic Properties : Studies on a series of substituted Diazaspiro compounds related to 1,7-Diazaspiro[4.4]nonan-2-one revealed no significant cholinergic properties at the central or peripheral level, which is crucial for understanding their pharmacological profile (G. Cignarella et al., 1994).

  • Potential in Osteoporosis Treatment : A study designed novel N-arylsufonamides featuring a Diazaspiro[4,4]nonane nucleus to target osteoclast activities, which are crucial for bone resorption. These compounds were found effective in preventing pathological bone loss in mice without impairing bone formation, suggesting potential applications in antiosteoporotic drugs (Lucile Mounier et al., 2020).

  • Investigation in Antihypertensive Agents : Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally related to 1,7-Diazaspiro[4.4]nonan-2-one, has demonstrated their potential as antihypertensive agents, showing a significant impact on blood pressure regulation (J. Caroon et al., 1981).

Radioprotective Properties

  • Radioprotection Research : A compound structurally similar to 1,7-Diazaspiro[4.4]nonan-2-one was synthesized and showed potential as a radioprotective agent against lethal doses of X-radiation in mice (W. Shapiro et al., 1968).

Safety And Hazards

The safety information for “1,7-Diazaspiro[4.4]nonan-2-one hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

1,7-diazaspiro[4.4]nonan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-1-2-7(9-6)3-4-8-5-7;/h8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXBAIMWVVFPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)NC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Diazaspiro[4.4]nonan-2-one hydrochloride

Citations

For This Compound
1
Citations
S Ikeda, H Sugiyama, H Tokuhara… - Journal of Medicinal …, 2021 - ACS Publications
The therapeutic potential of monoacylglycerol lipase (MAGL) inhibitors in central nervous system-related diseases has attracted attention worldwide. However, the availability of …
Number of citations: 19 pubs.acs.org

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